(1S)-1-(Oxetan-3-yl)ethanamine CAS 2089671-91-8 properties
(1S)-1-(Oxetan-3-yl)ethanamine CAS 2089671-91-8 properties
An In-depth Technical Guide: (1S)-1-(Oxetan-3-yl)ethanamine (CAS 2089671-91-8)
Executive Summary
(1S)-1-(Oxetan-3-yl)ethanamine is a chiral building block of significant interest to the pharmaceutical and medicinal chemistry sectors. It incorporates the oxetane ring, a strained four-membered cyclic ether that has emerged as a valuable motif for modulating the physicochemical properties of drug candidates.[1][2] The oxetane moiety can enhance aqueous solubility, improve metabolic stability, and serve as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities.[3][4] This guide provides a comprehensive technical overview of (1S)-1-(Oxetan-3-yl)ethanamine, detailing its properties, modern synthetic strategies, analytical quality control protocols, safety considerations, and strategic applications in drug discovery for an audience of researchers and drug development professionals.
The Strategic Value of the Oxetane Moiety in Medicinal Chemistry
The incorporation of small, strained rings into drug candidates is a key strategy for escaping "flatland" and exploring novel chemical space with improved pharmacological profiles. The oxetane ring, in particular, offers a unique combination of features:
-
Polarity and Hydrogen Bond Acceptance: The ether oxygen of the oxetane ring is a potent hydrogen bond acceptor, which can significantly improve the aqueous solubility of a parent molecule.[5]
-
Metabolic Stability: The strained ring is often more resistant to metabolic degradation compared to more common functionalities, leading to improved pharmacokinetic profiles.[3]
-
Three-Dimensionality: As a non-aromatic, sp³-rich scaffold, the oxetane ring imparts a distinct three-dimensional character to molecules, which can lead to enhanced target selectivity and potency.
-
Bioisosterism: The oxetane group can serve as a compact, polar replacement for a gem-dimethyl group or as a metabolically stable mimic of a carbonyl group, allowing chemists to fine-tune properties like lipophilicity and cell permeability.[3][6]
(1S)-1-(Oxetan-3-yl)ethanamine is a bifunctional building block that leverages these benefits. It provides a chiral primary amine for diverse chemical conjugations (e.g., amide bond formation, reductive amination) while introducing the advantageous oxetane ring, making it a highly sought-after component for library synthesis and lead optimization campaigns.
Physicochemical and Spectroscopic Properties
The fundamental properties of (1S)-1-(Oxetan-3-yl)ethanamine are summarized below. As a specific enantiomer, its stereochemical integrity is critical for its application in asymmetric synthesis.
| Property | Value | Reference |
| CAS Number | 2089671-91-8 | [7] |
| Molecular Formula | C₅H₁₁NO | [7][8] |
| Molecular Weight | 101.15 g/mol | [7][8] |
| IUPAC Name | (1S)-1-(Oxetan-3-yl)ethanamine | |
| SMILES | CC1COC1 | [7] |
| Appearance | Anticipated to be a liquid | |
| Storage | Store at 2-8°C, sealed in dry, dark conditions | [7][8] |
Anticipated Spectroscopic Profile
While specific spectra depend on experimental conditions, the expected NMR and MS data provide a baseline for characterization.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different hydrogen environments. The protons on the oxetane ring typically appear in the 4.0-5.0 ppm region. The methine proton adjacent to the amine group would likely be found around 3.0-3.5 ppm, while the methyl group protons would appear as a doublet further upfield (1.0-1.5 ppm). The amine protons (NH₂) would present as a broad singlet.
-
¹³C NMR: The carbon spectrum should display five unique signals corresponding to the five carbon atoms in the molecule. The carbons of the oxetane ring are expected in the 60-80 ppm range, with the carbon bearing the aminoethyl substituent being more downfield.
-
Mass Spectrometry: In electrospray ionization (ESI) positive mode, the primary observed species would be the protonated molecule [M+H]⁺ at an m/z of approximately 102.16.
Synthesis and Stereochemical Control
The efficient and stereoselective synthesis of (1S)-1-(Oxetan-3-yl)ethanamine is paramount. A common and effective strategy involves the synthesis of an achiral precursor, oxetan-3-one, followed by an asymmetric reductive amination to install the chiral aminoethyl group.
Synthesis of Oxetan-3-one Precursor
Modern organometallic chemistry offers a highly efficient route to oxetan-3-one from inexpensive, readily available starting materials. A gold-catalyzed oxidative cyclization of propargyl alcohol provides a direct, one-step synthesis, avoiding hazardous reagents like diazo ketones.[6] This method is notable for its operational simplicity, often proceeding under "open flask" conditions without the need for strict exclusion of air or moisture.[6]
Asymmetric Reductive Amination
With oxetan-3-one in hand, the chiral amine can be introduced. Asymmetric reductive amination is a powerful transformation for this purpose. This can be achieved by reacting the ketone with a source of ammonia in the presence of a chiral catalyst and a reducing agent.
Conceptual Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Protocol 3.2.1: Example Asymmetric Reductive Amination
This protocol is a representative methodology based on established chemical principles. Specific reagents and conditions may require optimization.
-
Imine Formation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve oxetan-3-one (1.0 eq) in a suitable solvent such as dichloromethane or toluene.
-
Add a source of the ethylamine group, such as ethylamine hydrochloride (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq). Stir at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.
-
Asymmetric Reduction: To the solution containing the imine, add a chiral catalyst system. An example would be a chiral phosphoric acid catalyst.
-
Introduce a suitable reducing agent, such as a Hantzsch ester, which is known to work well in organocatalytic reductions.
-
Reaction Monitoring: Allow the reaction to stir at the optimized temperature (e.g., 0°C to room temperature) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the imine intermediate.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield the pure (1S)-1-(Oxetan-3-yl)ethanamine.
Quality Control and Analytical Workflow
Ensuring the chemical purity and stereochemical integrity of the final product is critical for its use in research and development. A standard quality control workflow involves chromatographic techniques.
Quality Control Workflow
Caption: Standard workflow for quality control analysis.
Protocol 4.1: Purity Assessment by HPLC-UV/MS
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute further to ~50 µg/mL for analysis.
-
Instrumentation: Use a standard high-performance liquid chromatography (HPLC) system equipped with a C18 reversed-phase column, a UV detector (set to ~210 nm), and a mass spectrometer (MS).
-
Mobile Phase: Employ a gradient elution method using water (A) and acetonitrile (B), both typically containing 0.1% formic acid. A representative gradient might be 5% B to 95% B over 10 minutes.
-
Analysis: Inject the sample and acquire the chromatogram and mass spectrum.
-
Data Interpretation: Assess the purity by integrating the area of the main peak in the UV chromatogram. Confirm the identity of the peak by matching the observed mass in the MS with the expected mass of the protonated molecule (m/z ~102.16).
Protocol 4.2: Enantiomeric Excess (ee) Determination by Chiral HPLC
-
Column Selection: Choose a suitable chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose). Method development is often required to find a column and mobile phase that provides baseline separation of the two enantiomers.
-
Mobile Phase: Use an isocratic mobile phase, typically a mixture of a hydrocarbon (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol), sometimes with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Analysis: Inject a solution of the chiral sample. For method validation, also inject a sample of the racemate to confirm the retention times of both the (S) and (R) enantiomers.
-
Calculation: Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers: ee (%) = [(A_S - A_R) / (A_S + A_R)] * 100.
Safety, Handling, and Storage
Proper handling of (1S)-1-(Oxetan-3-yl)ethanamine is essential. Safety data for the racemate (CAS 1544892-89-8) provides the best available guidance.[7]
| Hazard Information (Based on Racemate) | Details |
| Signal Word | Danger |
| GHS Pictograms | 🔥 (Flammable), corrosive (Corrosive), ! (Harmful) |
| Hazard Statements | H226: Flammable liquid and vapor.H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage. |
Data sourced from supplier information for the corresponding racemate.[7]
Handling Recommendations:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a flame-retardant lab coat.[9]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment.[11]
-
First Aid: In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek immediate medical attention.[10] If swallowed, rinse mouth and call a poison center or doctor.[10]
Storage:
Store the compound in a tightly sealed container in a cool (2-8°C), dry, and dark place away from incompatible materials.[7][8]
References
- Vertex AI Search Result. 1-(Oxetan-3-yl)
- PubChem. 1-(Oxetan-3-yl)piperazine | C7H14N2O | CID 57416287.
- Thermo Fisher Scientific.
- Merck Index. Ethylamine.
- ECHEMI.
- PubChem. 1-(Oxetan-3-yl)ethan-1-ol | C5H10O2.
- PubChem. 1-(Oxetan-3-yl)ethan-1-one | C5H8O2.
- Xu, T., et al. (2017). Study on Synthesis Of Oxetan-3-ol.
- Zhang, L., et al. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. PMC, NIH.
- BLD Pharm. 1544892-89-8|1-(Oxetan-3-yl)ethanamine.
- Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.
- Sigma-Aldrich. 1-(oxetan-3-yl)ethan-1-amine | 1544892-89-8.
- Advanced ChemBlocks. 1-(oxetan-3-yl)ethan-1-ol 97% | CAS.
- BLDpharm. 1507872-90-3|1-(Oxetan-3-yl)ethan-1-one.
- Fesik, S. W., et al. Applications of oxetanes in drug discovery and medicinal chemistry. PMC, PubMed Central.
- Fisher Scientific.
- Semantic Scholar. Oxetanes in Drug Discovery Campaigns. (2023-09-07).
- Apollo Scientific.
- ResearchGate. Oxetanes in Drug Discovery Campaigns | Request PDF.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. atlantis-press.com [atlantis-press.com]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connectjournals.com [connectjournals.com]
- 6. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1544892-89-8|1-(Oxetan-3-yl)ethanamine|BLD Pharm [bldpharm.com]
- 8. Seminole State College Virtual Tour [sscok.edu]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
